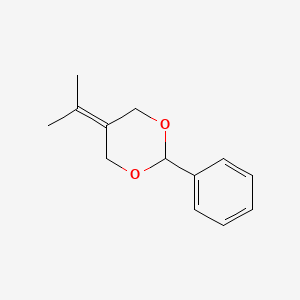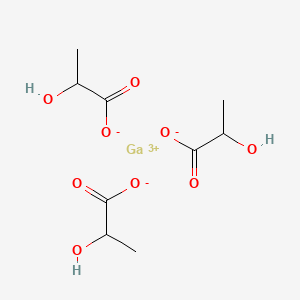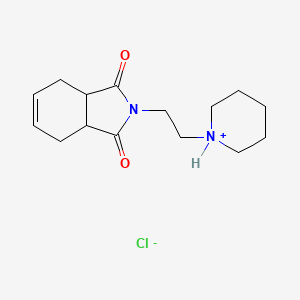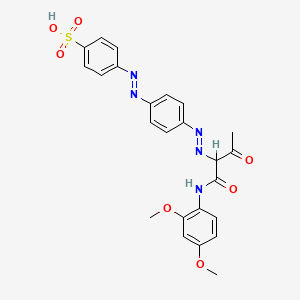![molecular formula C10H18NO+ B13751988 9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one](/img/structure/B13751988.png)
9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one is a bicyclic compound with a unique structure that includes a quaternary ammonium group. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one typically involves the reaction of a bicyclic ketone with a methylating agent. One common method includes the use of methyl iodide in the presence of a base to introduce the dimethyl groups. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quaternary ammonium group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one involves its interaction with molecular targets such as enzymes or receptors. The quaternary ammonium group plays a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-3-oxo-9-azoniabicyclo[4.2.1]nonane iodide
- 9,9-Dimethyl-4-oxo-3-aza-9-azoniabicyclo[4.2.1]nonane iodide
Uniqueness
9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one is unique due to its specific structure and the presence of the quaternary ammonium group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H18NO+ |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
9,9-dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one |
InChI |
InChI=1S/C10H18NO/c1-11(2)8-3-4-9(11)7-10(12)6-5-8/h8-9H,3-7H2,1-2H3/q+1 |
InChI Key |
CTIZFDQPSQIQGL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(C2CCC1CC(=O)CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




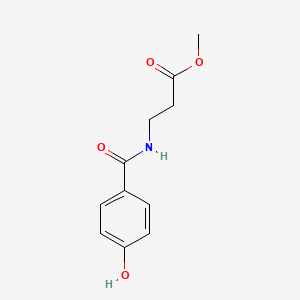
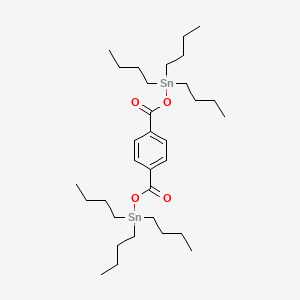
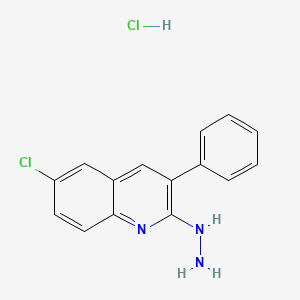

![2,2',2'-(1,3,5-Benzenetriyl)tris[3-methylpyridine]](/img/structure/B13751943.png)
